3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one
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Overview
Description
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic Addition: The presence of the bromine atom allows for electrophilic addition reactions, which can lead to further functionalization of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, acetonitrile, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which includes a bromine atom at the 3-position and a methyl group at the 5-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
52130-64-0 |
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Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
3-bromo-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C7H6BrN3O/c1-4-2-3-11-6(9-4)5(8)7(12)10-11/h2-3H,1H3,(H,10,12) |
InChI Key |
RGZFFVLGZVTQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)NN2C=C1)Br |
Origin of Product |
United States |
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